molecular formula C17H16N2O3 B286758 N-(2-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

N-(2-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

Cat. No. B286758
M. Wt: 296.32 g/mol
InChI Key: XKMFLKMOOCPNEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide, also known as Mecamylamine, is a compound that has been extensively studied for its scientific research application. Mecamylamine is a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) and has been used to study the role of nAChRs in various physiological processes.

Mechanism of Action

N-(2-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide is a non-competitive antagonist of the nAChR. It binds to the receptor and prevents the binding of acetylcholine, the endogenous ligand of the receptor. This results in the inhibition of the receptor's function and the downstream physiological processes that are regulated by the receptor.
Biochemical and physiological effects:
N-(2-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. N-(2-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide has also been shown to modulate synaptic plasticity and learning and memory. Additionally, N-(2-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide has been shown to have anti-inflammatory effects and may have potential therapeutic applications in inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide in lab experiments is its specificity for nAChRs. It allows researchers to selectively study the effects of nAChRs on various physiological processes. However, one of the limitations of using N-(2-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide is its non-specific binding to other receptors and ion channels. This can result in off-target effects and can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(2-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide. One direction is to further investigate its potential therapeutic applications in various diseases, including inflammatory diseases, addiction, and depression. Another direction is to study the effects of N-(2-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide on different subtypes of nAChRs and to develop more selective nAChR antagonists. Additionally, the development of new imaging techniques may allow for the visualization of nAChRs in vivo and could provide new insights into the role of nAChRs in physiological processes.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide involves the condensation of 2-methoxyphenylacetonitrile and 5-methyl-3-isoxazolylamine in the presence of acetic anhydride and pyridine. The resulting product is then hydrolyzed with hydrochloric acid to yield N-(2-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide has been extensively used in scientific research to study the role of nAChRs in various physiological processes. It has been used to study the effects of nAChRs on neurotransmitter release, synaptic plasticity, and learning and memory. N-(2-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide has also been used to study the role of nAChRs in addiction, depression, and anxiety disorders.

properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C17H16N2O3/c1-11-7-8-15-12(9-11)14(19-22-15)10-17(20)18-13-5-3-4-6-16(13)21-2/h3-9H,10H2,1-2H3,(H,18,20)

InChI Key

XKMFLKMOOCPNEZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=CC=C3OC

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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